molecular formula C13H11BrN2O2 B112985 BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE CAS No. 762298-10-2

BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE

Cat. No.: B112985
CAS No.: 762298-10-2
M. Wt: 307.14 g/mol
InChI Key: QHVXEKSVCNDLMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE can be synthesized by reacting 5-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Altered pyridine derivatives with different oxidation states.

    Hydrolysis: Corresponding amine and alcohol products.

Scientific Research Applications

BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE is not well-documented. as a molecular probe, it likely interacts with specific cellular targets, enabling the visualization of biological processes. The bromine atom and carbamate group may play roles in binding to target molecules or influencing the compound’s distribution within cells.

Comparison with Similar Compounds

  • Benzyl (5-chloropyridin-3-yl)carbamate
  • Benzyl (5-fluoropyridin-3-yl)carbamate
  • Benzyl (5-iodopyridin-3-yl)carbamate

Comparison: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

benzyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXEKSVCNDLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593877
Record name Benzyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762298-10-2
Record name Benzyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 5-bromopyridin-3-ylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 5-bromonicotinic acid (20.0 g, 99.0 mmol) in toluene (200 mL) was added diphenylphosphoryl azide (25.6 mL, 118.8 mmol) and Et3N (16.6 mL, 118.8 mmol). After stirring at room temperature for 30 min, benzyl alcohol (15.4 mL, 148.5 mmol) was added. The mixture was stirred at room temperature for 1 h then refluxed overnight. After cooling to room temperature, the reaction mixture was washed with H2O, saturated aqueous NaHCO3 and brine, dried over MgSO4 and concentrated. Purification by flash chromatography (15-50% EtOAc in Hexane) provided 22.2 g (72.5 mmol, 73% yield) of benzyl 5-bromo-3-pyridinylcarbamate: 1H NMR (CDCl3) δ 8.39-8.32 (m, 2 H), 8.29 (s, 1 H), 7.45-7.32 (m, 5 H), 6.94 (s, 1 H), 5.22 (s, 2 H); ESMS m/e: 307.0 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromonicotinic acid (1.00 g, 4.95 mmol) and N-methylmorpholine (0.60 mL, 5.445 mmol) in anhydrous 1,2-dichloroethane (20 mL) was stirred under a nitrogen atmosphere for 10 minutes at room temperature. Diphenyl phosphoryl azide (1.17 mL, 5.445 mmol) was then added dropwise and the reaction stirred for 30 minutes at the same temperature. The reaction was then slowly heated to 75° C. over a 20-minute period and was maintained at this temperature for 1 hour. Benzyl alcohol (0.77 mL, 7.434 mmol) and cuprous chloride (15 mg) were added and the reaction was refluxed for 3 hours. The reaction was then cooled to room temperature and the solvent removed by rotary evaporation in vacuo. Purification by silica gel chromatography eluting with a gradient of 12% and 20% ethyl acetate/methylene chloride afforded the title compound as a white solid (524 mg, 34%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
15 mg
Type
reactant
Reaction Step Three
Yield
34%

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